molecular formula C14H12O2 B188817 1-Acenaphtheneacetic acid CAS No. 7508-18-1

1-Acenaphtheneacetic acid

Cat. No. B188817
CAS RN: 7508-18-1
M. Wt: 212.24 g/mol
InChI Key: SPKBPOIDADRUPI-UHFFFAOYSA-N
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Description

1-Acenaphtheneacetic acid (1-AAA) is a synthetic organic compound that belongs to the family of acenaphthene derivatives. It has been widely used in scientific research due to its unique chemical and biological properties.

Mechanism Of Action

The mechanism of action of 1-Acenaphtheneacetic acid is not fully understood. However, it is believed to act as a modulator of various cellular signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation, differentiation, and survival.

Biochemical And Physiological Effects

1-Acenaphtheneacetic acid has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-Acenaphtheneacetic acid in lab experiments is its high purity and stability, which ensures reproducibility of results. However, its limited solubility in water and other common solvents can pose challenges in some experiments.

Future Directions

There are several potential future directions for research on 1-Acenaphtheneacetic acid. These include:
1. Development of new synthetic methods for 1-Acenaphtheneacetic acid and its derivatives.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor activities of 1-Acenaphtheneacetic acid.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 1-Acenaphtheneacetic acid in animal models and human clinical trials.
4. Identification of new therapeutic targets for 1-Acenaphtheneacetic acid in various diseases.
In conclusion, 1-Acenaphtheneacetic acid is a versatile compound with diverse applications in scientific research. Its unique chemical and biological properties make it a valuable tool for investigating various cellular processes and developing new drugs. Further research on 1-Acenaphtheneacetic acid and its derivatives is warranted to fully understand their potential therapeutic applications.

Scientific Research Applications

1-Acenaphtheneacetic acid has been extensively used in scientific research as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.

properties

CAS RN

7508-18-1

Product Name

1-Acenaphtheneacetic acid

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

2-(1,2-dihydroacenaphthylen-1-yl)acetic acid

InChI

InChI=1S/C14H12O2/c15-13(16)8-11-7-10-5-1-3-9-4-2-6-12(11)14(9)10/h1-6,11H,7-8H2,(H,15,16)

InChI Key

SPKBPOIDADRUPI-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O

Other CAS RN

7508-18-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The ester obtained in Step C (1.9 g, 7.91.10−3 mol) is heated at reflux in the presence of potassium hydroxide (2.34 g, 4.17.10−2 mol, 5.3 eq.), water (16 ml) and methanol (16 ml) for one night. After evaporating off the solvent, the residue is taken up in water and extracted twice with ether. The basic aqueous phase is acidified using concentrated HCl in the cold state. The acid is extracted with ethyl acetate and dried over MgSO4. After evaporating off the solvent under reduced pressure, the title compound is obtained in the form of a yellow solid.
Name
ester
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two

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